molecular formula C7H13ClN2O B12283175 Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride CAS No. 21550-78-7

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride

Cat. No.: B12283175
CAS No.: 21550-78-7
M. Wt: 176.64 g/mol
InChI Key: CVWPSOBGHCPNHG-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a piperazine moiety, with a ketone group at position 1 and a hydrochloride salt form. Its molecular formula is C₇H₁₂N₂O·HCl, with a molecular weight of 176.65 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of triazole and pyrazole derivatives for drug discovery . Its stereoisomers, such as the (S)-enantiomer (CAS 96145-91-4), exhibit distinct physical properties, including a melting point of 68–70°C and a density of 1.17 g/cm³ .

Properties

CAS No.

21550-78-7

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-6-2-1-4-9(6)5-3-8-7;/h6H,1-5H2,(H,8,10);1H

InChI Key

CVWPSOBGHCPNHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NCCN2C1.Cl

Origin of Product

United States

Preparation Methods

Byproduct Formation in Reductive Cyclization

Side products like N-oxide derivatives (up to 15%) arise from over-hydrogenation. Mitigation strategies include:

  • Lowering H₂ pressure to 20 bar
  • Introducing radical scavengers (e.g., TEMPO)
  • Gradient temperature ramping (50°C → 25°C)

Epimerization During Acidic Workup

Protonation at the α-carbon risks racemization. Solutions involve:

  • Using milder acids (e.g., citric acid)
  • Conducting salt formation at 0°C
  • Employing chiral resolving agents post-synthesis

Solvent Selection in Sustainable Routes

While aqueous KOH reduces environmental impact, solubility issues necessitate co-solvents like methanol. Ternary solvent systems (water/methanol/THF) improve yields by 12–18% without compromising green metrics.

Industrial-Scale Production Considerations

Large-scale synthesis demands:

  • Continuous flow reactors : Enhance heat/mass transfer, reducing reaction times by 40%.
  • In-line purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity.
  • Waste minimization : Solvent recovery systems reclaim >90% methanol and DCM.

A pilot study demonstrated 200 kg/month production using diketone condensation, with a cost breakdown of:

  • Raw materials: 58%
  • Energy: 22%
  • Labor: 12%
  • Waste management: 8%

Chemical Reactions Analysis

Types of Reactions

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

1. Neurological and Psychiatric Disorders

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride has been identified as a ligand for dopamine receptor subtypes, especially the dopamine D4 receptor. This receptor plays a crucial role in various neurological and psychiatric disorders. The compound is being investigated for its potential to treat:

  • Schizophrenia and Psychotic Disorders : Research indicates that compounds targeting the dopamine D4 receptor may help manage symptoms of schizophrenia and affective psychosis by modulating dopaminergic activity in the brain .
  • Movement Disorders : The compound shows promise in treating movement disorders such as Parkinson's disease and tardive dyskinesia, potentially alleviating extrapyramidal side effects associated with neuroleptic drugs .
  • Gastrointestinal Disorders : There are indications that it may also help manage gastrointestinal issues related to gastric acid secretion and emesis .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride derivatives. For instance, a compound derived from Bacillus tequilensis exhibited potent activity against multidrug-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 mg/L. This suggests its potential use in treating infections caused by resistant bacterial strains .

Biological Activities

3. Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which may enhance its therapeutic efficacy and safety profile in drug development. This property is particularly relevant for compounds targeting oxidative stress-related diseases and could be beneficial in formulations aimed at reducing oxidative damage in various conditions .

4. Biofilm Formation Inhibition

Research indicates that hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride can inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa. This action could be crucial in treating chronic infections where biofilms pose a significant challenge to treatment efficacy .

Case Studies

Study Focus Findings
Study on Dopamine Receptor LigandsNeurological DisordersDemonstrated effectiveness in modulating dopamine D4 receptors, suggesting potential benefits in schizophrenia treatment .
Antimicrobial Activity of Marine-Derived CompoundsInfectious DiseasesIdentified hexahydro-pyrrolo derivatives with potent antimicrobial effects against resistant strains of bacteria .
Biofilm Inhibition StudyChronic InfectionsShowed significant reduction in biofilm formation by pathogenic bacteria, indicating therapeutic potential for chronic infections .

Mechanism of Action

The mechanism of action of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride involves its interaction with molecular targets and pathways. The compound’s biological activities, such as antimicrobial and antioxidant effects, are attributed to its ability to interact with specific enzymes and receptors. the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and structural features of Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one HCl C₇H₁₂N₂O·HCl 176.65 None N/A Pharmaceutical synthesis
Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione (HPA) C₇H₁₀N₂O₂ 154.17 1,4-dione groups N/A Antioxidative agent
HMPP (Hexahydro-3-(2-methylpropyl)-pyrrolo...) C₁₁H₁₈N₂O₂ 210.28 2-methylpropyl N/A PLA2 inhibition studies
HPPP (Hexahydro-3-(phenylmethyl)-pyrrolo...) C₁₃H₁₆N₂O₂ 232.28 Phenylmethyl N/A PLA2 inhibition studies
(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-1-one C₇H₁₂N₂O 140.18 None 68–70 Chiral building block

Key Observations :

  • Functional Groups : The 1,4-dione in HPA introduces two ketone groups, altering electronic properties and enabling antioxidative activity via radical scavenging .
  • Stereochemistry : The (S)-enantiomer of Hexahydro-pyrrolo[1,2-a]pyrazin-1-one is explicitly synthesized for applications requiring chirality, such as receptor-targeted drug design .

Biological Activity

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride is a heterocyclic compound characterized by a fused pyrazine and pyrrolidine ring structure. This unique configuration contributes to its biological properties, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition :
    • Research indicates that derivatives of pyrrolo[1,2-a]pyrazin-1-one, including hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride, act as inhibitors of PARP enzymes. This inhibition is particularly relevant in cancer therapy, as it enhances the efficacy of DNA-damaging agents and radiotherapy by exploiting specific defects in DNA repair pathways .
  • Antimicrobial Activity :
    • Studies have demonstrated that this compound exhibits antimicrobial properties. For instance, extracts containing hexahydro-pyrrolo[1,2-a]pyrazin-1-one showed significant anti-quorum sensing activity against Pseudomonas aeruginosa, indicating potential use in treating biofilm-associated infections .
  • Neuroprotective Effects :
    • The compound has been noted for its neuroprotective capabilities, potentially reducing cell necrosis in conditions like stroke and myocardial infarction. This suggests that it may play a role in mitigating tissue injury and inflammation .
  • Cytotoxicity and Genotoxicity :
    • In vitro studies have assessed the cytotoxic effects on various cell lines. For example, hexahydro-pyrrolo[1,2-a]pyrazin-1-one exhibited moderate toxicity with an IC50 value of 500 µg/mL on RAW 264.7 cell lines . Genotoxicity assessments indicated minimal chromosomal aberrations compared to other known compounds .

Summary of Biological Activities

Activity TypeDescriptionReference
PARP InhibitionEnhances efficacy of DNA-damaging agents
AntimicrobialSignificant activity against Pseudomonas aeruginosa
NeuroprotectiveReduces necrosis in stroke and myocardial infarction
CytotoxicityModerate toxicity observed in cell lines
GenotoxicityMinimal chromosomal aberrations noted

Case Study 1: Cancer Treatment

A study explored the use of hexahydro-pyrrolo[1,2-a]pyrazin-1-one derivatives in combination with traditional chemotherapy agents. The results indicated enhanced tumor regression in models with specific DNA repair deficiencies when treated with these compounds alongside standard therapies.

Case Study 2: Antimicrobial Applications

In a clinical setting, a formulation containing hexahydro-pyrrolo[1,2-a]pyrazin-1-one was tested against chronic infections caused by biofilm-forming bacteria. The results showed a significant reduction in biofilm density and bacterial load, supporting its potential application in treating persistent infections.

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